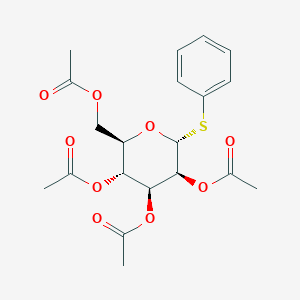

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

説明

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative used primarily in glycosylation reactions. This compound is notable for its role in the synthesis of complex oligosaccharides and glycoconjugates, which are essential in various biological and chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is typically synthesized through the acetylation of phenyl 1-thio-alpha-D-mannopyranoside. The process involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

化学反応の分析

Types of Reactions

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The thio group can be substituted with other nucleophiles.

Deacetylation: Removal of acetyl groups under basic or acidic conditions.

Glycosylation: Acts as a glycosyl donor in the presence of a glycosyl acceptor and a promoter.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

Deacetylation: Conditions typically involve the use of sodium methoxide in methanol or hydrochloric acid in methanol.

Glycosylation: Promoters such as trifluoromethanesulfonic acid or boron trifluoride etherate are used.

Major Products Formed

Substitution Reactions: Products include various substituted mannopyranosides.

Deacetylation: The major product is phenyl 1-thio-alpha-D-mannopyranoside.

Glycosylation: The products are glycosides formed by the attachment of the mannopyranoside to the glycosyl acceptor.

科学的研究の応用

Glycosylation Reactions

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside serves as a glycosyl donor in the synthesis of complex carbohydrates. The presence of the thioacetate group enhances its reactivity in glycosylation reactions, making it a valuable intermediate for constructing oligosaccharides and glycoproteins. This property is particularly useful in the development of carbohydrate-based therapeutics and vaccines.

Synthesis of Thioglycosides

This compound can be converted into various thioglycoside donors , which are crucial for synthesizing glycosidic bonds in organic chemistry. Thioglycosides are often more stable than their corresponding glycosides and can be used to produce a wide range of glycosidic compounds with diverse biological activities. The versatility of thioglycosides makes them essential in developing new drugs and therapeutic agents.

Applications in Drug Development

This compound has been explored for its potential in drug development, particularly in the area of antiviral agents . Its ability to modify glycan structures on therapeutic proteins can enhance their efficacy and stability. Furthermore, it may play a role in creating antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells.

Biochemical Research

In biochemical research, this compound is utilized to study the interactions between carbohydrates and proteins, particularly in the context of cell signaling and immune responses . Understanding these interactions is crucial for developing therapies targeting various diseases, including cancer and autoimmune disorders.

Material Science

The unique properties of this compound also extend to material science applications. Its derivatives can be used to create functionalized surfaces for biosensors or drug delivery systems. The modification of surfaces with carbohydrate moieties can enhance biocompatibility and promote specific interactions with biomolecules.

Case Study 1: Glycosylation Efficiency

A study demonstrated that using this compound as a glycosyl donor resulted in higher yields compared to traditional donors. This efficiency is attributed to its enhanced reactivity due to the thioacetate group.

Case Study 2: Antiviral Activity

Research indicated that compounds derived from this compound exhibited significant antiviral activity against several viruses, including HIV and influenza. These findings suggest potential pathways for developing new antiviral therapies.

Case Study 3: Bioconjugation Techniques

Investigations into bioconjugation techniques using this compound showed promise in constructing targeted delivery systems for chemotherapeutics. The ability to attach drugs selectively to specific cells could lead to more effective cancer treatments with reduced side effects.

作用機序

The compound exerts its effects primarily through its role as a glycosyl donor. In glycosylation reactions, the thio group acts as a leaving group, facilitating the transfer of the mannopyranoside moiety to the glycosyl acceptor. This process is crucial in the formation of glycosidic bonds, which are essential in the structure and function of many biological molecules.

類似化合物との比較

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is similar to other acetylated thioglycosides, such as:

- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-glucopyranoside

Uniqueness

The uniqueness of this compound lies in its specific configuration and reactivity, making it particularly useful in the synthesis of mannose-containing oligosaccharides and glycoconjugates. Its ability to act as a glycosyl donor in various glycosylation reactions sets it apart from other similar compounds.

生物活性

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside (PTAM) is a thio-glycoside derivative of mannopyranose that has garnered attention for its potential biological activities. This compound is characterized by its acetylated hydroxyl groups and a phenylthio substituent, which are believed to enhance its biological interactions. This article explores the biological activity of PTAM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHOS

- Molecular Weight: 440.46 g/mol

- CAS Number: 108032-93-5

- Purity: ≥ 98% (HPLC)

Antimicrobial Activity

PTAM exhibits significant antimicrobial properties. Studies have shown that derivatives of mannopyranosides, including PTAM, possess antibacterial activity against various strains of bacteria. Specifically, PTAM has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

Recent research indicates that PTAM may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Case Study: Cytotoxicity Against Cancer Cells

A study conducted by Wills et al. (2018) examined the cytotoxic effects of various mannopyranoside derivatives, including PTAM. The results indicated that PTAM exhibited a dose-dependent inhibition of cell viability in both MCF-7 and PC-3 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Anti-inflammatory Activity

PTAM has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for PTAM in managing inflammatory conditions .

The biological activities of PTAM can be attributed to its structural features:

- Thioether Linkage: The phenylthio group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.

- Acetyl Groups: The acetylation of hydroxyl groups may influence the compound's reactivity and stability, potentially enhancing its biological efficacy.

Data Summary

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-SWBPCFCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451102 | |

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108032-93-5 | |

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。